![molecular formula C24H21NO2P2 B2720876 [(Diphenylphosphoroso)imino]diphenylphosphinous acid CAS No. 31239-06-2](/img/structure/B2720876.png)

[(Diphenylphosphoroso)imino]diphenylphosphinous acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

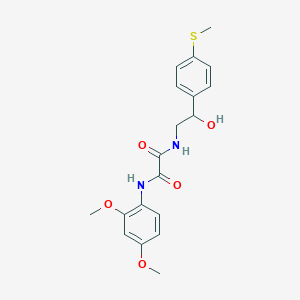

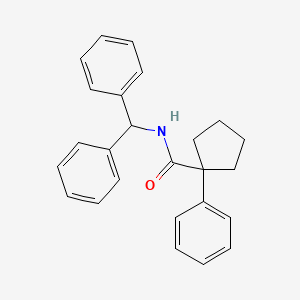

“[(Diphenylphosphoroso)imino]diphenylphosphinous acid” is a chemical compound with the molecular formula C24H21NO2P2. It is related to diphenylphosphine oxide, which exists in equilibrium with its minor tautomer diphenylphosphinous acid .

Synthesis Analysis

The synthesis of such compounds often involves reactions with amines . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 53 bonds, including 32 non-H bonds, 26 multiple bonds, 5 rotatable bonds, 2 double bonds, 24 aromatic bonds, 4 six-membered rings, and 1 hydroxyl group .Chemical Reactions Analysis

The reactions of phosphorus radicals are a powerful tool for the synthesis of various organophosphorus compounds . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation .Physical And Chemical Properties Analysis

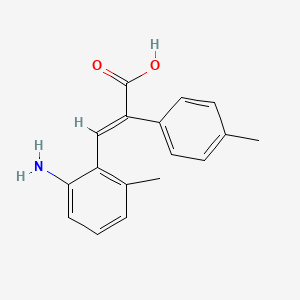

As an amino acid derivative, it shares some common elements of an amine group, a carboxyl group, and a side chain . The various functional groups that comprise the side chain give each amino acid distinct physical properties that influence protein formation and function .Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Synthesis

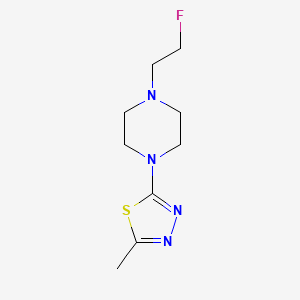

The study of iminophosphines, including derivatives similar to "[(Diphenylphosphoroso)imino]diphenylphosphinous acid," has shown significant potential in catalysis, particularly in Suzuki coupling reactions and hydrosilylations. For instance, iminophosphine compounds have been synthesized and applied in platinum group catalyzed Suzuki coupling reactions, showing high efficiency and selectivity. These compounds also catalyze the hydrosilylation of acetophenone, with certain iminophosphines providing higher conversions, highlighting their role in facilitating bond formations that are crucial in organic synthesis (Doherty et al., 2002).

Material Science and Environmental Applications

Imino group-containing polymers, derived from compounds like diphenylphosphinous acid, have been explored for their utility in environmental applications, particularly for the capture and reversible storage of volatile iodine. These polymers exhibit exceptionally high iodine uptake capacities, underscoring their potential in radioactive waste management and environmental remediation efforts (Qian et al., 2017).

Asymmetric Synthesis and Drug Discovery

In drug discovery, the synthesis of chiral compounds is of paramount importance. Studies on the asymmetric arylation of imines using organoboron reagents, including those related to diphenylphosphinous acid, have shown that such compounds can serve as intermediates in the production of chiral amines. These reactions, facilitated by rhodium and palladium catalysts, yield products with excellent enantioselectivities and are indicative of the versatility of these compounds in synthesizing potentially bioactive molecules (Marques & Burke, 2011).

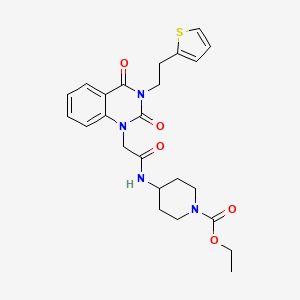

Novel Ligands for Transition Metal Catalysis

The design and synthesis of novel ligands for metal-catalyzed reactions is another area of application. For example, phosphorus-containing dendrimers with iminophosphine end groups have been synthesized and shown to act as effective ligands in palladium-catalyzed asymmetric allylic alkylations. These dendrimers enable the synthesis of enantioenriched products, demonstrating the utility of such compounds in complex catalytic systems (Laurent, Caminade, & Majoral, 2005).

Advanced Photophysical Studies

Research on coumarin derivatives structurally related to diphenylphosphinous acid has shed light on their photophysical properties. Studies involving the estimation of ground and excited state dipole moments reveal these compounds' potential in developing novel photoluminescent materials or sensors. The high dipole moment in the excited state compared to the ground state indicates a significant change upon excitation, useful in designing optical materials (Joshi et al., 2014).

Mecanismo De Acción

Direcciones Futuras

The future directions of research on “[(Diphenylphosphoroso)imino]diphenylphosphinous acid” and similar compounds could involve exploring their synthetic potential due to their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . The search for new selective reactions for their preparation requires a deeper understanding of the properties and reactivity of key intermediates .

Propiedades

IUPAC Name |

diphenylphosphorylimino-hydroxy-diphenyl-λ5-phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO2P2/c26-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQGWACICKWST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO2P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2720801.png)

![(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2720804.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720805.png)

![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2720809.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2720813.png)

![8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2720815.png)